molecular formula C10H7N3OS B2987556 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile CAS No. 828298-25-5

4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile

Cat. No.: B2987556
CAS No.: 828298-25-5
M. Wt: 217.25
InChI Key: FNKNVQWZXYUYGU-UHFFFAOYSA-N
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Description

4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile is a heterocyclic compound featuring a thiazolidine ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile typically involves the reaction of 2-amino-5-chlorophenol with benzaldehyde to form an imine intermediate. This intermediate then reacts with mercaptoacetic acid, undergoing intramolecular cyclization to yield the thiazolidinone structure .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry approaches to enhance yield and purity while minimizing environmental impact. For example, the use of ionic liquids as solvents and catalysts can simplify the separation process and eliminate the need for metal salt catalysts .

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

Uniqueness

4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its broad range of applications in different fields highlight its significance in scientific research and industry .

Properties

IUPAC Name

4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c11-5-7-1-3-8(4-2-7)12-10-13-9(14)6-15-10/h1-4H,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKNVQWZXYUYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=C(C=C2)C#N)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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